molecular formula C6H3ClN4O2 B6265851 2-azido-1-chloro-4-nitrobenzene CAS No. 77721-39-2

2-azido-1-chloro-4-nitrobenzene

Cat. No.: B6265851
CAS No.: 77721-39-2
M. Wt: 198.6
InChI Key:
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Description

2-Azido-1-chloro-4-nitrobenzene is an aromatic compound with a unique combination of functional groups: an azido group, a chloro group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where sodium azide reacts with 1-chloro-4-nitrobenzene in a suitable solvent like dimethylformamide or dimethyl sulfoxide . The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 2-azido-1-chloro-4-nitrobenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures due to the potentially hazardous nature of azides.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide or dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation or iron and hydrochloric acid.

    Cycloaddition: Alkynes in the presence of copper catalysts.

Major Products:

    From Substitution: Various heterocycles such as triazoles.

    From Reduction: 2-amino-1-chloro-4-nitrobenzene.

    From Cycloaddition: 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 2-azido-1-chloro-4-nitrobenzene primarily involves its functional groups:

Comparison with Similar Compounds

Uniqueness: 2-Azido-1-chloro-4-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of both electron-withdrawing (nitro) and electron-donating (azido) groups on the same aromatic ring allows for a wide range of reactivity and synthetic utility .

Properties

CAS No.

77721-39-2

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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